molecular formula C12H15NO3 B2881086 N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide CAS No. 2361638-48-2

N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide

Cat. No.: B2881086
CAS No.: 2361638-48-2
M. Wt: 221.256
InChI Key: PTLAKJTXIYIBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide is an organic compound with the molecular formula C12H15NO3 This compound is characterized by the presence of a methoxy group and a methoxymethyl group attached to a phenyl ring, along with a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide typically involves the reaction of 4-methoxy-3-(methoxymethyl)phenol with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-(methoxymethyl)benzoic acid.

    Reduction: Formation of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(methoxymethyl)phenol: A precursor in the synthesis of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide.

    N-[4-Methoxyphenyl]prop-2-enamide: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    N-[3-(Methoxymethyl)phenyl]prop-2-enamide: The position of the methoxymethyl group affects its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both methoxy and methoxymethyl groups on the phenyl ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-12(14)13-10-5-6-11(16-3)9(7-10)8-15-2/h4-7H,1,8H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLAKJTXIYIBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)NC(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.